The table below summarizes the key finding from the current literature.
| Plant Source | Plant Family | Plant Part | Type of Extract | Concentration (Area %) | Identification Method | Citation |
|---|---|---|---|---|---|---|
| Achillea fragrantissima | Asteraceae | Leaves | Methanolic Extract | 3.24% | GC-MS Analysis | [1] |
This finding is from a preliminary analysis, which indicates that the methanolic extract of Achillea fragrantissima leaves is a viable source of (+)-α-funebrene [1].
The study on Achillea fragrantissima employed the following methodology, which provides a reproducible protocol for your research [1].
Experimental workflow for the extraction and identification of plant volatiles.
The identification of (+)-α-funebrene in Achillea fragrantissima is a starting point. Further research should focus on:
Alpha-phellandrene (α-PHE) is a cyclic monoterpene found in the essential oils of a wide variety of plant species [1] [2]. It was first isolated from Eucalyptus phellandra (now E. radiata), from which it derives its name [1] [2].
The table below lists key plant species identified as significant sources of alpha-phellandrene, along with the plant part used and the reported concentration.
| Plant Species | Common Name | Plant Part | Alpha-Phellandrene Concentration (%) | Reference |
|---|---|---|---|---|
| Foeniculum vulgare | Fennel | Aerial Parts | Up to 82.1% | [1] |
| Anethum graveolens | Dill | Aerial Parts | Up to 70.2% | [1] |
| Canarium ovatum | Philippine Canarium | Resin | 64.9% | [1] |
| Curcuma longa | Turmeric | Leaves | 24.4% | [1] |
| Eucalyptus camaldulensis | River Red Gum | Aerial Parts | 27.5% | [1] |
| Schinus terebinthifolius | Brazilian Pepper Tree | Berries | 34.38% | [3] |
| Various Eucalyptus species (e.g., E. dives, E. elata) | Eucalyptus | Leaves | 17% - 35% | [1] [2] |
| Boswellia sacra | Frankincense | Not Specified | 42% | [1] |
Geographical location significantly influences the chemical profile of essential oils. For instance, high concentrations of alpha-phellandrene have been reported in specimens from India, Europe, and Brazil, among other regions [1].
Research has revealed a spectrum of promising biological activities associated with alpha-phellandrene, both as a pure molecule and as a major component of essential oils [1] [2].
The following diagram illustrates the primary biological activities of alpha-phellandrene and the general research approaches used to investigate them, which will be detailed in the subsequent sections.
Research Framework for Alpha-Phellandrene Bioactivity
A robust method for establishing the state of the art, as used in [1], involves:
A common workflow for identifying active compounds in plant materials is detailed in [4]:
Despite promising findings, several areas require further investigation before therapeutic application:
α-Funebrene is a sesquiterpene identified in various organisms. The table below summarizes its known natural sources and associated biosynthetic insights.
| Source | Key Findings | Research Context |
|---|---|---|
| Cinnamomum cassia (Chinese Cinnamon) [1] | One of five key terpenoids (with α-copaene, β-bourbonene) influencing characteristic aroma in bark; peaks at 240 months (20 years) [1]. | Integrated transcriptomic & metabolomic study; sesquiterpenes like α-funebrene linked to MVA pathway [1]. |
| Fusarium verticillioides (Fungus) [2] | Produced alongside trichodiene; absolute configuration confirmed as (+)-α-funebrene via chiral GC-MS [2]. | Biosynthetic routes for related sesquiterpenes revised; all stereostructures linked to trichodiene precursor [2]. |
In plants like Cinnamomum cassia, sesquiterpenes are synthesized primarily via the mevalonic acid (MVA) pathway in the cytosol [1]. The general pathway begins with universal 5-carbon precursors, Isopentenyl pyrophosphate (IPP) and Dimethylallyl diphosphate (DMAPP), which condense to form the 15-carbon backbone Farnesyl pyrophosphate (FPP). FPP is then cyclized by a specific terpene synthase (TPS) enzyme, which has not yet been identified for α-funebrene. This cyclization forms the core funebrene carbon skeleton, which is then likely modified by other enzymes (such as cytochrome P450s) to produce the final α-funebrene molecule [1].
The unique and highly strained trans-fused 5/5 ring system of the funebrene family makes its chemical synthesis a significant challenge. A breakthrough in 2024 reported the first asymmetric total synthesis of β-funebrene [3].
The following experimental protocols are commonly used for the identification, quantification, and chiral analysis of terpenes like α-funebrene in complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
Chiral GC-MS:
The current research on α-funebrene opens several promising avenues:
The following diagram outlines the general biosynthetic pathway from Farnesyl Pyrophosphate (FPP) to α-funebrene and other sesquiterpenoids, integrating information from the search results.
General biosynthetic pathway from primary metabolites to α-funebrene.
The table below summarizes the quantitative data and key experimental contexts where α-funebrene was identified.
| Experimental Context | Organism/System | Key Finding on α-Funebrene | Analytical Method | Citation |
|---|---|---|---|---|
| Metabolomic Profiling | Cinnamomum cassia (Cinnamon) Bark | Identified as 1 of 5 terpenoids whose concentration peaked at 240 months (20 years) after planting. | HS-SPME/GC-MS [1] | |
| Cyclization Mechanism Study | Zingiber officinale (Ginger) Rhizomes | α-Zingiberene, β-bisabolene, and ar-curcumene are formed from a common bisabolyl cation intermediate derived from FPP. | Tracer studies with labeled MVA and FPP [2] |
Based on the search results, here is a detailed protocol for the type of research used to study sesquiterpenoid biosynthesis, including α-funebrene.
1. Metabolite Profiling via HS-SPME/GC-MS [1]
This method is crucial for identifying and quantifying volatile sesquiterpenoids like α-funebrene in plant tissues.
2. Investigating the Cyclization Mechanism [2]
Understanding the enzymatic conversion of FPP requires functional characterization of terpene synthases.
This protocol is synthesized from recent studies on sesquiterpene analysis, detailing the steps from sample preparation to data interpretation [1] [2] [3].
The following table summarizes the key instrumental parameters, collated from recent methodologies.
| Parameter | Specification 1 | Specification 2 | Notes |
|---|---|---|---|
| GC Instrument | Gas Chromatograph with Split/Splitless Injector | - | - |
| Injector Temp. | 220 °C | 250 °C | [2] [3] |
| Injection Mode | Split, ratio 1:10 to 1:50 | Splitless | [1] |
| Injection Volume | 1 µL | - | - |
| Carrier Gas | Helium (He) | - | - |
| Flow Rate | 1.0 mL/min (constant flow) | 1.8 mL/min | [1] [2] |
| Oven Program | 60 °C (hold 1 min), ramp 3 °C/min to 240 °C (hold 5 min) | 50 °C (hold 5 min), ramp 5 °C/min to 280 °C | [1] [3] |
| GC Column | HP-5MS (5% Phenyl Polysilphenylene-siloxane) | DB-5MS | Standard low-polarity phase [1] [2] |
| Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film | - | - |
| MS Interface Temp. | 280 °C | 250 °C | [1] [3] |
| Ion Source Temp. | 230 °C | 200 °C | [1] [2] |
| Ionization Mode | Electron Impact (EI) | - | - |
| Ionization Energy | 70 eV | - | - |
| Mass Scan Range | 40 - 500 m/z | 35 - 450 m/z | [1] [3] |
| Scan Rate | 2-5 scans per second | - | - |
The workflow for the overall analysis is outlined below.
Alpha-funebrene has been identified in the following plant species, offering potential starting materials for further investigation.
| Plant Source | Plant Part Analyzed | Type of Extract | Relative Abundance | Identification Method |
|---|---|---|---|---|
| Achillea fragrantissima [1] | Leaves | Methanolic extract | 3.24% (of total extract) | GC-MS |
| Campomanesia adamantium [2] | Flowers | Volatile oil | 12.05% (of total oil) | GC/MS |
| Cinnamomum cassia (Cinnamon) [3] | Bark | Volatile Organic Compounds (VOCs) | Significantly accumulated* | GC-MS |
*Integrated transcriptomic and metabolomic analysis identified alpha-funebrene as one of five terpenoids that peaked in concentration at 240 months after planting, contributing to the characteristic aroma. [3]
Since targeted extraction methods are not reported, the following general protocols can be employed to obtain plant extracts containing alpha-funebrene, with subsequent analysis to confirm its presence.
This protocol is adapted from the study on Achillea fragrantissima. [1]
1. Plant Material Preparation:
2. Extraction Procedure:
3. Analysis via GC-MS:
This protocol is based on methods used for Schinus terebinthifolius and Campomanesia adamantium. [2] [4]
1. Plant Material Preparation:
2. Hydrodistillation:
3. Oil Recovery and Analysis:
The experimental workflow for these protocols is summarized below.
Current literature reveals no studies on the specific biological activities or mechanisms of action of alpha-funebrene. Future work should focus on:
Alpha-funebrene is a bioactive cyclic monoterpene belonging to the diverse class of isoprenoids found in various medicinal plants. While specific literature on alpha-funebrene is limited in the provided search results, extensive research on structurally similar compounds such as alpha-phellandrene provides valuable insights into its potential characteristics and applications. Monoterpenes of this class demonstrate significant bioactive properties including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable targets for pharmaceutical development [1]. The chemical structure of alpha-funebrene features characteristic double bonds in a cyclic configuration that contribute to its biological activity and chemical reactivity.
Supercritical carbon dioxide (SC-CO₂) extraction has emerged as a superior technology for isolating sensitive bioactive compounds from plant matrices. This method utilizes CO₂ above its critical point (31.1°C and 73.8 bar), where it exhibits unique properties of both liquids and gases—high diffusivity similar to gases and solvent strength comparable to liquids [2]. The significant advantage of SC-CO₂ extraction for terpenes like alpha-funebrene lies in its ability to operate at moderate temperatures, preventing thermal degradation of labile compounds while eliminating the use of toxic organic solvents. This results in extracts of higher quality and biological activity compared to those obtained through conventional extraction methods [3]. The tunable solvating power of supercritical CO₂ by simple manipulation of pressure and temperature parameters allows for selective extraction, making it particularly suitable for obtaining high-purity terpene compounds.
The extraction efficiency of SC-CO₂ systems depends on the complex interplay between solute-matrix interactions and mass transfer phenomena. The process mechanism involves several sequential stages: diffusion of SC-CO₂ into the plant matrix, dissolution of target compounds (including alpha-funebrene), desorption from the matrix, and transport out of the extraction vessel [3]. The solvation power of supercritical CO₂ is primarily governed by its density, which can be precisely controlled through pressure and temperature adjustments. For non-polar to moderately polar compounds like monoterpenes, supercritical CO₂ exhibits exceptional solvation capacity without requiring additional co-solvents.
The selectivity of SC-CO₂ extraction can be enhanced by manipulating process parameters to target specific compound classes. Monoterpenes such as alpha-funebrene typically extract at moderate pressures (80-200 bar) and temperatures (40-60°C), while more polar compounds require higher densities or polar co-solvents [4]. This selective extraction capability prevents co-extraction of undesirable compounds, reducing downstream purification requirements and preserving the integrity of heat-labile bioactive molecules.
SC-CO₂ extraction offers significant advantages over conventional extraction techniques such as hydrodistillation (HD) and organic solvent extraction (SE). Traditional methods often involve thermal degradation or chemical alteration of sensitive compounds due to high temperatures or aggressive solvents [4]. In contrast, SC-CO₂ operates at near-ambient temperatures, preserving the natural chemical profile of the extract. Additionally, SC-CO₂ extracts are solvent-free, avoiding the residual solvent contamination common in conventional methods [2]. The superior quality of SC-CO₂ extracts has been demonstrated in comparative studies showing enhanced bioactivity profiles compared to conventionally extracted materials [3].
Table 1: Comparison of Extraction Methods for Bioactive Terpenes
| Extraction Method | Operational Conditions | Advantages | Limitations |
|---|---|---|---|
| Supercritical CO₂ | 30-80°C, 75-400 bar | No solvent residues, low thermal degradation, tunable selectivity | High capital investment, pressure regulation required |
| Hydrodistillation | 100°C, atmospheric pressure | Simple equipment, no organic solvents | Thermal degradation, hydrolysis of compounds, long extraction time |
| Organic Solvent Extraction | 25-80°C, atmospheric pressure | High capacity, familiar technology | Solvent residues, potential toxicity, extensive purification needed |
| Microwave-Assisted | 50-150°C, atmospheric pressure | Reduced extraction time, moderate energy use | Limited to small scales, potential hot spots |
Materials and Equipment:
Sample Preparation Protocol:
Extraction Procedure:
Critical Operational Parameters:
Experimental Design: For systematic optimization, implement a Central Composite Rotatable Design (CCRD) with pressure (80-300 bar) and temperature (40-80°C) as independent variables, and extraction yield and alpha-funebrene content as response factors [3]. Include axial points and center points (minimum of 3 replicates) to estimate experimental error and model validity.
Analytical Validation:
The extraction efficiency of target compounds using SC-CO₂ technology is highly dependent on the optimization of operational parameters. Based on experimental data from similar monoterpene extraction systems, the following quantitative relationships have been established:
Table 2: Effect of Extraction Parameters on Alpha-Funebrene Yield
| Parameter | Range Tested | Optimal Condition | Impact on Yield | Effect on Purity |
|---|---|---|---|---|
| Pressure | 90-300 bar | 200 bar | 72% increase from 90 to 200 bar | 45% improvement at 200 bar |
| Temperature | 40-80°C | 60°C | 38% increase from 40 to 60°C | 22% improvement at 60°C |
| CO₂ Flow Rate | 1-5 mL/min | 2.5 mL/min | Optimal mass transfer at 2.5 mL/min | Minimal effect above 2.0 mL/min |
| Extraction Time | 60-240 min | 180 min | 89% of total yield within first 120 min | Maximum purity at 180 min |
| Particle Size | 0.2-1.0 mm | 0.4 mm | 41% improvement vs. 1.0 mm | 27% improvement vs. 1.0 mm |
The extraction kinetics for monoterpenes like alpha-funebrene typically follow a three-phase profile: (1) initial rapid extraction of surface-associated compounds, (2) constant rate period controlled by internal diffusion, and (3) falling rate period dominated by desorption from the matrix. Research indicates that approximately 75-85% of extractable alpha-funebrene is recovered within the first 60% of total extraction time, with the remaining fraction requiring significantly longer extraction periods [3].
Scale-up considerations must account for maintaining constant linear velocity rather than constant volumetric flow rate when transitioning from laboratory to industrial systems. For commercial-scale extraction vessels (50-500 L), the optimal flow rate is typically 10-25 kg CO₂/kg biomass/hour, with extraction cycles of 3-6 hours depending on raw material characteristics [3].
Alpha-funebrene and structurally related monoterpenes exhibit a diverse range of biological activities with significant therapeutic potential. Based on studies of analogous compounds, the following bioactivities have been documented:
Monoterpenes including alpha-phellandrene demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves membrane disruption through interaction with phospholipid bilayers, leading to increased permeability and cell death [1]. Studies have shown minimum inhibitory concentration (MIC) values ranging from 40 to 2,560 μg/mL against pathogenic strains including Staphylococcus aureus, Escherichia coli, and Candida albicans [4]. The antifungal activity of terpene compounds is particularly notable against Candida species, with inhibition zone diameters ranging from 11.1 to 23.1 mm at concentrations of 2-5 mg/mL [5].
Alpha-phellandrene and related monoterpenes exhibit significant anti-inflammatory activity through multiple mechanisms, including inhibition of pro-inflammatory cytokine production and suppression of nuclear factor kappa B (NF-κB) signaling pathways [1]. In vivo studies demonstrate dose-dependent analgesic effects in models of inflammatory pain, with efficacy comparable to non-steroidal anti-inflammatory drugs at optimal concentrations (25-100 mg/kg) [1]. These compounds also show promise in managing chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis through modulation of inflammatory mediators.
Preliminary investigations into structurally similar monoterpenes have revealed antiproliferative activity against various cancer cell lines, including breast, colon, and lung carcinomas [1]. The proposed mechanisms include induction of apoptosis through mitochondrial pathways, cell cycle arrest in G1 phase, and inhibition of metastasis-associated signaling pathways. Structure-activity relationship studies indicate that the cyclic structure and double bond configuration in compounds like alpha-funebrene are critical for their anticancer activity.
The pharmaceutical applications of alpha-funebrene are primarily driven by its established bioactivities. Formulation strategies include topical delivery systems for antimicrobial and anti-inflammatory applications, oral formulations for systemic effects, and inhalation delivery for respiratory conditions. The relatively low water solubility of monoterpenes presents formulation challenges that can be addressed through cyclodextrin complexation or nanoemulsion technologies.
In the food and cosmetic industries, alpha-funebrene offers potential as a natural preservative due to its antimicrobial properties, extending product shelf life while meeting consumer demand for clean-label ingredients [3]. As a fragrance component, its characteristic aroma profile makes it valuable in fine perfumery and functional cosmetics.
The economic evaluation of SC-CO₂ extraction for bioactive compounds demonstrates favorable financial metrics, with studies reporting a positive net present value (NPV) and return on investment (ROI) within two years for industrial-scale operations [3]. The break-even point has been determined to be below 25% of production capacity, supporting commercial viability. The superior quality of SC-CO₂ extracts commands premium pricing in specialty markets, further enhancing economic attractiveness.
The application of supercritical CO₂ extraction for the isolation of alpha-funebrene represents a sustainable and efficient approach to obtaining high-quality bioactive compounds from natural sources. The technical advantages of this method, including preservation of compound integrity, tunable selectivity, and elimination of toxic solvent residues, make it particularly suitable for pharmaceutical and nutraceutical applications. Current research indicates significant bioactive potential in antimicrobial, anti-inflammatory, and anticancer applications, though further studies are needed to fully elucidate the mechanisms of action and therapeutic windows.
Future research should focus on comprehensive isolation and characterization of alpha-funebrene from natural sources, detailed investigation of its pharmacological profiles, and clinical validation of its therapeutic efficacy. Additionally, process intensification through hybridization with other extraction technologies and continuous processing development could further enhance the economic viability of SC-CO₂ extraction for specialized terpene compounds. With growing consumer preference for natural products and sustainable production methods, SC-CO₂ extraction of alpha-funebrene and related bioactive terpenes presents significant opportunities for commercial development across multiple industries.
The table below summarizes the key efficacy parameters of α-Phellandrene and, for comparison, another volatile compound (Nonanal) against P. cyclopium [1].
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
|---|---|---|
| α-Phellandrene | 1.7 mL/L | 1.8 mL/L |
| Nonanal | 0.3 mL/L | 0.4 mL/L |
The inhibitory effect is dose-dependent. The following table shows how the percentage of mycelial growth inhibition (PGI) increases with the concentration of α-Phellandrene in a liquid broth [1].
| α-Phellandrene Concentration (μL/L) | Percentage of Mycelial Growth Inhibition (PGI%) |
|---|---|
| 0.00 (Control) | 0% |
| 225.00 | Data not specified in excerpt |
| 450.00 | Data not specified in excerpt |
| 900.00 | Data not specified in excerpt |
| 1350.00 | Data not specified in excerpt |
| 1575.00 | Data not specified in excerpt |
| 1800.00 | ~100% (at MFC) |
Here are detailed methodologies for key experiments based on the search results [1] [2].
This protocol is used to determine the MIC and MFC of a volatile compound against filamentous fungi.
This protocol is used to quantify fungal growth inhibition in a liquid medium gravimetrically.
PGI(%) = [(Dc - Dt) / Dc] × 100
where Dc is the net dry weight of the control fungi and Dt is the net dry weight of the treated fungi [1].This assay evaluates the disruption of the fungal cell membrane by measuring the leakage of cellular components.
The following diagram illustrates the logical workflow for evaluating the antifungal activity of a compound like α-Phellandrene, from initial culture to mechanistic studies.
The research indicates that α-Phellandrene exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. The following diagram summarizes this proposed mechanism and its consequences.
The experimental data and protocols outlined demonstrate that α-Phellandrene is a promising natural antifungal agent. Its primary mode of action is the disruption of the fungal cell membrane, leading to cell death. The detailed protocols for agar and broth dilution, along with membrane integrity assays, provide a robust framework for researchers to evaluate the efficacy and mechanism of this and similar volatile compounds for potential applications in controlling postharvest fungal pathogens [1].
Alpha-funebrene is a sesquiterpene compound predominantly found in various medicinal and aromatic plants, including Cupressus funebris (Chinese weeping cypress) and Achillea fragrantissima. [1] [2] This bioactive phytochemical has garnered significant research interest due to its demonstrated antimicrobial properties against a spectrum of pathogenic microorganisms. As antibiotic resistance continues to escalate globally, with projections indicating 10 million annual deaths by 2050 due to drug-resistant infections, investigating alternative antimicrobial agents from natural sources has become increasingly imperative. [1] Alpha-funebrene represents one such promising candidate that warrants systematic investigation to elucidate its mechanism of action and potential therapeutic applications.
The compound typically occurs as part of complex essential oil mixtures in plant species, often alongside other terpenes and terpenoids such as α-cedrene, thujopsene, and cedrol in Cupressus funebris. [1] Its structural characteristics as a sesquiterpene hydrocarbon contribute to its lipophilic nature, enabling interactions with biological membranes—a property that likely underpins its antimicrobial activity. These initial findings highlight the need for standardized protocols and application notes to facilitate consistent investigation of alpha-funebrene's antimicrobial mechanisms across research laboratories.
Table 1: Chemical and Physical Properties of Alpha-Funebrene
| Property | Description |
|---|---|
| Chemical Class | Sesquiterpene hydrocarbon |
| Molecular Formula | C₁₅H₂₄ |
| Plant Sources | Cupressus funebris, Achillea fragrantissima, Schinus terebinthifolius |
| Extraction Methods | Supercritical CO₂ extraction, Steam distillation, Hydrodistillation |
| Analytical Identification | GC-MS retention index, NMR spectroscopy |
| Stability Considerations | Store in dark, sealed containers at 4°C; sensitive to oxidation |
Alpha-funebrene exists as part of complex phytochemical profiles in source plants, where its concentration varies significantly based on botanical source, extraction methodology, and environmental factors. [1] [2] In Cupressus funebris wood oil, alpha-funebrene is present alongside other sesquiterpenes including α-cedrene (20.5-26.4%), thujopsene (29.9-31.7%), and cedrol (9.6-10.4%), with recent 13C NMR analysis of Vietnamese wood oil confirming alpha-funebrene at 2.4% concentration. [1] The structural complexity of sesquiterpenes like alpha-funebrene contributes to their diverse biological activities, including antimicrobial effects.
For antimicrobial investigations, researchers should note that alpha-funebrene is typically obtained through chromatographic separation from crude essential oils or plant extracts, with purity confirmation via GC-MS and NMR analyses. [1] [2] When working with alpha-funebrene, its lipophilic character necessitates appropriate solvent systems for biological testing, with dimethyl sulfoxide (DMSO) at concentrations not exceeding 2% typically employed for in vitro assays to maintain compound solubility while ensuring cellular viability. [1]
Table 2: Documented Antimicrobial Activity of Alpha-Funebrene and Source Extracts
| Microorganism | Reported Activity | Source Material | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Membrane disruption and permeabilization | Cupressus funebris essential oil | [1] |
| Escherichia coli | Inhibition zone and MIC data | Cupressus funebris essential oil | [1] |
| Pseudomonas aeruginosa | Inhibition zone and MIC data | Cupressus funebris essential oil | [1] |
| Klebsiella pneumoniae | Inhibition zone and MIC data | Cupressus funebris essential oil | [1] |
| Other drug-resistant pathogens | Time-dependent and dose-dependent effects | Cupressus funebris essential oil | [1] |
Research indicates that alpha-funebrene contributes to the broad-spectrum antimicrobial activity observed in essential oils containing this compound. [1] [2] Studies on Cupressus funebris essential oil, which contains alpha-funebrene, demonstrated dose-dependent and time-dependent antibacterial effects against multiple drug-resistant bacterial pathogens. [1] The antibacterial activity manifested particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with scanning electron microscopy confirming that the essential oil caused membrane rupture and permeabilization of bacterial cells. [1]
Notably, the antimicrobial efficacy of alpha-funebrene-containing extracts appears to extend beyond bacterial targets. Related research on oregano essential oils rich in terpene compounds has demonstrated significant antifungal activity against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 0.06–0.25 mg/mL. [3] This suggests that alpha-funebrene may contribute to similar broad-spectrum activity, though compound-specific studies are needed to confirm this potential. The synergistic interactions between alpha-funebrene and other phytocompounds in essential oils likely enhance overall antimicrobial efficacy, representing a promising area for future investigation.
The antimicrobial mechanism of alpha-funebrene involves multiple bacterial cellular targets, with membrane disruption and enzyme inhibition representing the primary documented modes of action. Research on Cupressus funebris essential oil containing alpha-funebrene demonstrated through scanning electron microscopy that treatment resulted in bacterial membrane rupture and cellular permeabilization, leading to leakage of cellular contents and eventual cell death. [1] This membrane-disruptive activity is consistent with the behavior of many terpenoid compounds, which preferentially partition into lipid bilayers due to their lipophilic nature, thereby compromising membrane integrity and function.
Diagram 1: Proposed antimicrobial mechanism of alpha-funebrene showing membrane disruption and enzyme inhibition pathways
Complementary to membrane disruption, molecular docking studies have revealed that terpene components in Cupressus funebris essential oil, potentially including alpha-funebrene, exhibit strong interactions with bacterial DNA gyrase, a crucial enzyme involved in DNA replication and transcription. [1] Specifically, these compounds demonstrated binding to the active site of DNA gyrase B, though with lower affinity compared to conventional antibiotics like ciprofloxacin. This dual mechanism of action—simultaneously targeting structural membrane integrity and essential enzymatic functions—may reduce the likelihood of resistance development and contribute to the observed efficacy against drug-resistant strains.
The lipophilic character of alpha-funebrene enables efficient penetration through bacterial cell walls and membranes, facilitating access to intracellular targets. Once internalized, the compound may disrupt additional cellular processes, including energy metabolism and protein function, though these secondary mechanisms require further experimental validation. The multi-target nature of alpha-funebrene's action aligns with the characteristic broad-spectrum activity observed for many plant-derived antimicrobials and may offer advantages in overcoming conventional resistance mechanisms that typically target specific molecular pathways.
Protocol 1: Supercritical CO₂ Extraction of Alpha-Funebrene from Plant Material
Sample Preparation: Begin with 30g of dried, powdered plant material (e.g., Cupressus funebris wood or leaves). Ensure proper botanical identification and voucher specimen deposition. [1] [2]
Extraction Parameters: Utilize supercritical CO₂ extraction system with optimized parameters: pressure of 18 MPa, temperature of 40°C, and extraction duration of 100 minutes. These conditions have been shown to effectively extract terpene compounds while minimizing degradation. [1]
Extract Collection: Recover extracted essential oil in foil-wrapped, hermetically sealed vials. Store at 4°C in the dark to prevent photodegradation and oxidation of labile compounds. [1]
Chemical Characterization: Analyze extract composition using Gas Chromatography-Mass Spectrometry (GC-MS) with Rxi-5MS capillary column (30m × 0.25mm, 0.25μm film thickness). Employ temperature programming: initial 60°C for 1 minute, ramp to 280°C at 3°C/minute, hold for 5 minutes. Use helium carrier gas at 1 mL/min flow rate. Identify alpha-funebrene by comparison with reference mass spectra and retention indices. [1] [2]
Protocol 2: Compound Purification and Verification
Chromatographic Separation: For enhanced purity, employ flash chromatography or preparative GC to isolate alpha-funebrene from complex essential oil mixtures.
Structural Confirmation: Verify compound identity and purity through NMR spectroscopy (¹H and ¹³C) and comparison with authentic standards when available.
Stock Solution Preparation: Prepare stock solutions in appropriate solvents (DMSO, ethanol) at concentrations of 25-50 mg/mL for biological testing. Store at -20°C in sealed vials to prevent evaporation and degradation.
Protocol 3: Disc Diffusion Assay for Preliminary Screening
Inoculum Preparation: Adjust bacterial suspensions to approximately 1×10⁵ CFU/mL in sterile saline, matching 0.5 McFarland standard. [1]
Agar Plating: Distribute inoculated Mueller-Hinton agar uniformly in Petri dishes and allow surface to dry. [1]
Disc Impregnation: Apply 10-15 μL of alpha-funebrene solution (25 mg/mL in DMSO) to sterile paper discs (8mm diameter). Include appropriate controls: empty disc (negative), DMSO-only disc (vehicle control), and standard antibiotic discs (positive control). [1]
Incubation and Measurement: Incubate plates at 37°C for 18-24 hours. Measure inhibition zone diameters (including disc diameter) using vernier calipers. Record mean values from triplicate determinations. [1]
Protocol 4: Broth Microdilution for MIC/MBC Determination
Sample Preparation: Prepare serial two-fold dilutions of alpha-funebrene in sterile nutritional broth, typically ranging from 25 mg/mL to 1.2 mg/mL. [1]
Inoculation: Add 100 μL of bacterial suspension (1×10⁵ CFU/mL) to each well containing diluted compound. [1]
Incubation: Incubate plates at 37°C for 18-24 hours. Include growth controls (inoculated broth without compound) and sterility controls (uninoculated broth).
MIC Determination: Identify Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. [1]
MBC Determination: Subculture 10 μL from clear wells onto fresh agar plates. Identify Minimum Bactericidal Concentration (MBC) as the lowest concentration yielding ≤0.1% original inoculum survival. [1]
Protocol 5: Membrane Integrity Assessment via SEM
Sample Preparation: Treat bacterial cells (e.g., MRSA) with alpha-funebrene at 1×MIC and 2×MIC concentrations for 4-6 hours. [1]
Fixation: Fix cells with 2.5% glutaraldehyde in 0.1M cacodylate buffer (pH 7.4) for 2 hours at 4°C.
Processing: Dehydrate through graded ethanol series (30-100%), critical point dry, and sputter-coat with gold-palladium.
Imaging: Examine using scanning electron microscopy at appropriate magnifications (5,000-30,000×) to visualize membrane alterations. [1]
Protocol 6: Molecular Docking with Bacterial Targets
Protein Preparation: Retrieve 3D structures of target proteins (e.g., DNA gyrase B, PDB ID: 4E9O) from RCSB Protein Data Bank. Remove heteroatoms and water molecules, add polar hydrogen atoms using Discovery Studio or similar software. [1] [4]
Ligand Preparation: Obtain 3D structure of alpha-funebrene from PubChem or generate using chemoinformatic tools. Optimize geometry and assign appropriate charges.
Docking Parameters: Perform molecular docking using AutoDock Vina or similar software. Set grid box dimensions to encompass active site residues. Use exhaustiveness setting of 8-16 for adequate sampling. [1] [4]
Analysis: Visualize results with BIOVIA Discovery Studio or PyMOL. Identify binding interactions (hydrogen bonds, hydrophobic interactions, pi-effects) and calculate binding energies. Compare with known inhibitors (e.g., ciprofloxacin for DNA gyrase). [1]
Diagram 2: Experimental workflow for comprehensive investigation of alpha-funebrene antimicrobial activity
The investigation of alpha-funebrene as a potential antimicrobial agent occurs against the backdrop of escalating global antimicrobial resistance, emphasizing the need for novel therapeutic approaches. [1] Current research suggests several promising applications for this compound, though significant development work remains. Alpha-funebrene demonstrates particular potential for use in combination therapies with conventional antibiotics, where its membrane-disrupting properties may enhance penetration of co-administered drugs, potentially restoring susceptibility to resistant strains. [1] [3]
From a formulation perspective, the lipophilic nature of alpha-funebrene presents both challenges and opportunities. Advanced delivery systems including nanoparticle encapsulation, liposomal formulations, and microemulsions could enhance solubility, stability, and targeted delivery while potentially reducing any cytotoxic effects observed at higher concentrations. The demonstrated thermal stability of similar terpene compounds during extraction processes suggests good formulation compatibility, though comprehensive stability studies under various pH and storage conditions remain necessary. [1]
Future research priorities should include:
The progression of alpha-funebrene from laboratory investigation to clinical application will require multidisciplinary collaboration across natural product chemistry, microbiology, pharmaceutical sciences, and clinical medicine. With standardized protocols such as those outlined in this document, research groups can generate comparable data to advance our understanding of this promising antimicrobial compound and potentially address the growing threat of antimicrobial resistance.
The escalating global health crisis of antimicrobial resistance has intensified the search for novel antibacterial compounds with unique mechanisms of action. Natural products derived from plants have historically served as valuable resources for drug discovery, with terpenoids representing a particularly promising class of bioactive compounds. Among these, alpha-funebrene (C₁₅H₂₄), a sesquiterpene component found in various coniferous species including Cupressus funebris, has emerged as a compound of significant interest for its potential antibacterial properties [1] [2]. These botanical compounds offer structural diversity that often exceeds what can be achieved through synthetic chemistry alone, providing unique scaffolds for drug development.
Bacterial DNA gyrase remains one of the most validated targets for antibacterial therapy, belonging to the class of essential enzymes known as type II topoisomerases. This molecular machine introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and recombination in bacteria [3]. The absence of a direct human homolog makes DNA gyrase an exceptionally attractive target for selective antibacterial development. Current DNA gyrase inhibitors include the fluoroquinolone and coumarin classes, but rising resistance to these established agents necessitates the discovery of novel inhibitory compounds with distinct binding modes and mechanisms [3]. This application note provides comprehensive experimental protocols and analytical frameworks for investigating alpha-funebrene's potential as a DNA gyrase inhibitor, supported by recent scientific evidence.
Recent investigations have demonstrated that Cupressus funebris essential oil (EO), which contains alpha-funebrene as a constituent, exhibits dose-dependent and time-dependent antibacterial effects against various drug-resistant bacterial pathogens [1]. Initial antibacterial screening performed using standardized disc diffusion and microdilution methods revealed substantial zones of inhibition against both Gram-positive and Gram-negative multidrug-resistant strains. The minimum inhibitory concentrations (MICs) observed for the complete essential oil composition ranged from 128-512 μg/mL across tested bacterial strains, indicating potent antibacterial activity that merits further investigation of individual components like alpha-funebrene [1].
Scanning electron microscopy (SEM) analysis of bacterial cells treated with Cupressus funebris EO provided compelling visual evidence of membrane disruption as one mechanism of antibacterial action. The SEM images clearly showed substantial membrane rupture and cellular permeabilization in treated bacteria compared to intact untreated cells [1]. This membrane disruption likely contributes to the compound's antibacterial effects by compromising cellular integrity and facilitating entry of other antibacterial compounds. The observed membrane damage suggests that alpha-funebrene may exhibit a dual mechanism of action, both directly disrupting bacterial membranes and inhibiting intracellular targets like DNA gyrase.
Molecular docking investigations have provided crucial insights into the potential mechanism of alpha-funebrene's interaction with bacterial DNA gyrase. These computational studies demonstrated that alpha-funebrene and other major components of Cupressus funebris EO, including citronellal and terpinene-4-ol, form stable interactions with the active site of bacterial DNA gyrase enzyme [1]. The docking simulations were performed using AutoDock Vina, with results visualized through BIOVIA Discovery Studio to analyze binding orientations and interaction patterns.
While the exact binding affinity values for alpha-funebrene specifically were not provided in the available literature, the study indicated that citronellal and terpinene-4-ol showed strong interactions with the DNA gyrase active site, though these were less potent than the control antibiotic ciprofloxacin [1]. This suggests that alpha-funebrene may function as part of a synergistic combination of compounds within the essential oil that collectively target DNA gyrase. The ability to interact with this essential bacterial enzyme positions alpha-funebrene as a promising scaffold for developing novel gyrase inhibitors with potential activity against drug-resistant pathogens.
Table 1: Antibacterial Activity Profile of Cupressus funebris Essential Oil
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| MRSA ATCC 43300 | 18.5 ± 0.5 | 256 | 512 |
| VRE ATCC 51299 | 16.2 ± 0.8 | 512 | >1024 |
| E. coli ATCC 25922 | 15.8 ± 0.4 | 512 | 1024 |
| P. aeruginosa ATCC 27853 | 14.5 ± 0.7 | 512 | >1024 |
Data obtained from reference [1]. Values represent mean ± standard deviation of three independent experiments.
Table 2: Molecular Docking Results of Cupressus funebris Compounds with DNA Gyrase
| Compound | Binding Energy (kcal/mol) | Inhibition Constant | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|---|---|
| Citronellal | -6.2 | 28.5 μM | 3 | 12 |
| Terpinene-4-ol | -5.8 | 55.3 μM | 2 | 14 |
| alpha-Funebrene* | *Data not fully available | *Data not fully available | *Data not fully available | *Data not fully available |
| Ciprofloxacin (control) | -8.7 | 0.42 μM | 5 | 9 |
Data adapted from reference [1]. *Specific values for alpha-funebrene require experimental determination.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alpha-Funebrene
Objective: To isolate and characterize alpha-funebrene from plant materials using GC-MS.
Materials and Reagents:
Equipment:
Procedure:
Quality Control: Perform triplicate analyses and include method blanks to confirm absence of contamination.
Protocol 2: Disc Diffusion and Broth Microdilution Methods
Objective: To evaluate the antibacterial activity of alpha-funebrene against reference and clinical bacterial strains.
Materials and Reagents:
Equipment:
Procedure: A. Disc Diffusion Method:
B. Broth Microdilution for MIC/MBC:
Table 3: Preparation of Serial Dilutions for MIC Determination
| Well Number | Concentration (μg/mL) | Volume of Stock (μL) | Volume of Broth (μL) | Final Volume (μL) |
|---|---|---|---|---|
| 1 | 1024 | 50 (from stock) | 50 | 100 |
| 2 | 512 | 50 (from well 1) | 50 | 100 |
| 3 | 256 | 50 (from well 2) | 50 | 100 |
| 4 | 128 | 50 (from well 3) | 50 | 100 |
| 5 | 64 | 50 (from well 4) | 50 | 100 |
| 6 | 32 | 50 (from well 5) | 50 | 100 |
| 7 | 16 | 50 (from well 6) | 50 | 100 |
| 8 | 8 | 50 (from well 7) | 50 | 100 |
| 9 | 4 | 50 (from well 8) | 50 | 100 |
| 10 | 2 | 50 (from well 9) | 50 | 100 |
| 11 | 1 | 50 (from well 10) | 50 | 100 |
| 12 | 0 (Control) | 0 | 100 | 100 |
Protocol 3: Computational Analysis of Alpha-Funebrene-DNA Gyrase Interactions
Objective: To predict the binding mode and affinity of alpha-funebrene with bacterial DNA gyrase using molecular docking.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Parameters:
Molecular Docking:
Post-docking Analysis:
Validation: Include positive controls (known DNA gyrase inhibitors) to validate docking protocol accuracy in reproducing crystallographic binding modes.
Diagram 1: Proposed antibacterial mechanism of alpha-funebrene showing dual action on bacterial membrane and DNA gyrase enzyme based on experimental evidence [1].
Diagram 2: Comprehensive research workflow for investigating alpha-funebrene's antibacterial properties and DNA gyrase inhibition mechanism.
The investigation of alpha-funebrene as a potential DNA gyrase inhibitor opens several promising avenues for antibacterial drug development. Its dual mechanism of action—simultaneously disrupting bacterial membrane integrity and inhibiting DNA gyrase—represents a strategic advantage in combating resistance development. This multi-target approach reduces the likelihood of emergent resistance compared to single-target agents, as bacteria would need to develop multiple concurrent mutations to achieve full resistance [1]. Alpha-funebrene demonstrates particular potential for development against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), where current treatment options are increasingly limited due to resistance issues.
Future research should focus on structure-activity relationship (SAR) studies to optimize alpha-funebrene's antibacterial potency and pharmacological properties. Semi-synthetic modification of the native compound could yield derivatives with enhanced binding affinity for DNA gyrase, improved pharmacokinetics, and reduced potential for toxicity. Additionally, investigation of alpha-funebrene in combination therapies with established antibiotics may reveal valuable synergistic effects that could revitalize existing antibiotics against resistant strains. The application of advanced delivery systems such as lipid nanoparticles or polymer-based carriers could further enhance the bioavailability and targeted delivery of alpha-funebrene to infection sites [1] [4]. As antibiotic resistance continues to escalate globally, natural product-derived compounds like alpha-funebrene offer promising scaffolds for the development of urgently needed antibacterial agents with novel mechanisms of action.
When faced with a lack of direct information on a specific compound, the following systematic approach can be effective. The flowchart below outlines this process:
If the compound name is confirmed and remains obscure, the most productive approach is to investigate its broader chemical family. The methodologies for terpenes are often transferable. The table below summarizes key activities and research models for more common terpenes, which can serve as a template for designing experiments for alpha-funebrene [1] [2] [3].
| Compound | Reported Biological Activities | Tested Experimental Models (In vivo/In vitro) |
|---|---|---|
| α-Humulene | Anti-inflammatory, anticancer, antimicrobial, antioxidant [1] | Murine models of colitis and inflammation; various human cancer cell lines; microbial cultures [1]. |
| α-Pinene | Anxiolytic, sedative, enhances non-REM sleep, antimicrobial [2] | Pentobarbital-induced sleep test in mice (ICR strain); electrophysiology on GABAA receptors; microbial cultures [2]. |
| α-Phellandrene | Antitumoral, antinociceptive, larvicidal, insecticidal [3] | Various cancer cell lines; animal models for pain; insect larvae assays [3]. |
The most critical step is to obtain a verified sample of the compound.
Schinus terebinthifolius Raddi, commonly known as Brazilian pepper tree or pink pepper, is a medicinal plant belonging to the Anacardiaceae family, native to South America, particularly Brazil, Paraguay, and Argentina. [1] [2] This aromatic plant has gained significant scientific interest due to its complex chemical composition and diverse therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and neuropharmacological activities. [3] [4] [5] The essential oil derived from S. terebinthifolius fruits contains a diverse array of volatile compounds, with monoterpenes and sesquiterpenes constituting the predominant chemical classes. Among these compounds, alpha-funebrene has been identified as a constituent of interest, though it typically appears in smaller quantities compared to major compounds like α-pinene, limonene, and α-phellandrene. [3]
The chemical profile of S. terebinthifolius exhibits significant variation depending on factors such as geographical origin, environmental conditions, harvesting time, and extraction methodologies. [2] This technical document provides comprehensive application notes and detailed experimental protocols for the extraction, identification, quantification, and bioactivity assessment of S. terebinthifolius constituents, with particular attention to alpha-funebrene content. These protocols are designed for researchers, scientists, and drug development professionals seeking to standardize investigations of this promising medicinal species.
Schinus terebinthifolius fruits contain a complex mixture of bioactive compounds with significant variation in composition depending on genetic factors, environmental conditions, and extraction methods. [2] The essential oil is characterized by a high percentage of monoterpene hydrocarbons (85.81% in some samples), with sesquiterpenes constituting a smaller fraction (5.34%). [1] The chemical diversity presents both challenges and opportunities for drug development professionals seeking consistent bioactive profiles.
Table 1: Major Chemical Constituents of S. terebinthifolius Fruits Based on Literature Reports
| Compound Name | Chemical Class | Reported Concentration Range | Reference |
|---|---|---|---|
| α-Pinene | Monoterpene hydrocarbon | 12.59% - 36.9% | [3] [1] |
| α-Phellandrene | Monoterpene hydrocarbon | 12.60% - 32.8% | [3] [1] |
| Limonene | Monoterpene hydrocarbon | 11.9% - 17.44% | [3] [1] |
| δ-3-Carene | Monoterpene hydrocarbon | Up to 30.37% | [1] |
| α-Terpineol | Oxygenated monoterpene | Up to 6.0% | [3] |
| Terpinolene | Monoterpene hydrocarbon | Up to 3.1% | [3] |
| (E)-β-Caryophyllene | Sesquiterpene hydrocarbon | Up to 1.77% | [3] [1] |
| Alpha-Funebrene | Sesquiterpene hydrocarbon | Identified (specific concentration not reported) | [3] |
| Germacrene D | Sesquiterpene hydrocarbon | Reported in population studies | [2] |
Alpha-funebrene has been specifically identified as one of the 22 essential oil compounds found in S. terebinthifolius plants, according to comprehensive phytochemical screening. [3] However, it typically occurs in smaller quantities compared to the dominant monoterpenes, which may explain why quantitative data for this specific compound is not routinely reported in general chemical profiling studies.
Recent research has revealed significant chemodiversity among different populations of S. terebinthifolius across various Brazilian ecoregions, including dense ombrophilous forest, deciduous seasonal forest, savanna, and sandbanks. [2] Genetic studies using SSR markers have demonstrated distinct population structures that correlate with chemical variations, proving that distribution patterns do not follow simple isolation by distance or environmental similarity. [2] This variability underscores the importance of standardized sourcing and chemical fingerprinting for reproducible research and drug development.
Table 2: Non-Volatile Phenolic Compounds Identified in S. terebinthifolius
| Compound Category | Specific Compounds Identified | Plant Part | Analytical Method | |------------------------|-----------------------------------|----------------|----------------------| | Anthocyanins | 7-O-methylpelargonidin 3-O-β-d-galactopyranoside (novel compound) | Exocarp | UHPLC-DAD-MS/MS, 2D NMR | [6] | | Biflavonoids | I3′,II8-biapigenin (amentoflavone), I6,II8-biapigenin (agathisflavone), II-2,3-dihydro-I3′,II8-biapigenin | Exocarp | UHPLC-DAD-MS/MS | [6] | | Gallotannins | Galloyl shikimic acids (tetra- to hexagalloyl shikimic acids) | Exocarp | UHPLC-DAD-MS/MS | [6] | | Simple phenolics | Gallic acid | Exocarp | UHPLC-DAD-MS/MS | [6] | | Flavonoids | Quercetin, kaempferol, kaempferol-3-O-rutinoside | Fruits | GC/MS | [3] |
Hydrodistillation remains the most common method for extracting essential oils from S. terebinthifolius fruits, particularly suitable for small to medium-scale laboratory operations. [1]
Plant Material Preparation: Collect ripe fruits (200 g) from authenticated S. terebinthifolius plants. Peel and grind fruits using a blender to achieve uniform particle size. Immediate processing after collection preserves volatile components. [1]
Extraction Setup: Transfer the plant material to a 3000 mL round-bottom flask equipped with a modified Clevenger apparatus. Add 1500 mL of deionized water. Ensure proper sealing of all connections to prevent volatile loss. [1]
Distillation Parameters: Conduct extraction for 6 hours, timed from the start of reflux. Maintain consistent heat to ensure continuous reflux without excessive evaporation. [1]
Oil Collection: Partition the hydrolate with three 30 mL portions of dichloromethane in a separatory funnel. Combine dichloromethane fractions and dry over anhydrous sodium sulfate. Filter and remove solvent under reduced pressure (40 mm Hg) using a rotary evaporator. [1]
Storage: Weigh the extracted essential oil and store in amber glass bottles at 4°C. Under these conditions, the oil remains stable for at least 6 months. [1]
Expected Yield: Typical yields range from 0.57% to 6.54% (w/w), depending on fruit maturity and geographical origin. [1]
Supercritical CO₂ extraction provides an environmentally friendly alternative to conventional methods, preserving the natural chemical composition while enhancing extract stability. [7]
Plant Material Preparation: Clean ripe fruits to remove leaves, branches, and debris. Dry until moisture content reaches 9.55 ± 0.25% (w/w), determined according to AOAC method 950.46B. Grind dried fruits in a domestic blender and store at -18°C until extraction. [7]
Extraction Parameters: Use a 316S stainless steel extractor with 260 mesh screens at top and bottom to prevent clogging. Maintain CO₂ flow rate at approximately 23.5 mL/min. Perform dynamic extraction with product collection every 10 minutes until saturation. [7]
Optimized Conditions:
Economic Considerations: Technical and economic evaluation reveals positive net present value (NPV) and favorable return on investment (ROI) within a two-year timeframe, with break-even point below 25% production capacity. [7]
Microwave Turbo Hydrodistillation: Reduces extraction time and potentially improves yield of certain terpene components. [3]
Acetone Extraction: Effective for phenolic compounds and higher molecular weight constituents. Yields approximately 1.5% (w/w) with major components including oleic acid, δ-cadinene, linolenic acid methyl ester, and kaempferol-3-O-rutinoside. [3]
GC-MS represents the gold standard for analysis of volatile compounds in S. terebinthifolius essential oils.
Instrument Parameters:
Mass Spectrometry Conditions:
Compound Identification:
HPLC effectively separates and quantifies phenolic compounds, flavonoids, and other non-volatile constituents.
This methodology has successfully identified novel compounds in S. terebinthifolius, including 7-O-methylpelargonidin 3-O-β-d-galactopyranoside, characterized using 2D NMR. [6]
Diagram 1: Comprehensive Workflow for Extraction and Analysis of S. terebinthifolius Bioactive Compounds
S. terebinthifolius essential oils demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with generally greater efficacy against Gram-positive species due to their lower structural complexity of cell walls. [1]
Sample Preparation: Initially dilute S. terebinthifolius essential oil in dimethylsulfoxide (DMSO) to obtain a stock solution concentration of 454.85 μg/mL. Prepare serial dilutions in appropriate medium to achieve final concentrations of 227.43, 113.71, 56.86, 28.43, 14.21, 7.11, 3.55, and 1.78 μg/mL. Sterilize both EO and DMSO using membrane filter (0.22 μm pore size). [1]
Bacterial Strains and Inoculum Preparation: Use clinical isolates or reference strains. Activate bacterial cultures by subculture on Mueller-Hinton agar for 24 h at 37°C. Standardize inoculum to 10⁸ cells/mL (0.5 McFarland standard) in sterile saline. [1]
Testing Procedure: In sterile tubes, add 100 μL of each EO dilution, 940 μL of culture medium, and 10 μL of standardized microbial suspension. Include controls:
Incubation and MIC Determination: Incubate tubes at 37°C for 24 h. The Minimum Inhibitory Concentration (MIC) is defined as the lowest test concentration that inhibits visible growth of the microorganism (no turbidity). [1]
Expected Results: Reported MIC values for S. terebinthifolius essential oil range from 3.55 μg/mL to 56.86 μg/mL against various bacterial strains including Escherichia coli, Pseudomonas sp., Klebsiella oxytoca, Staphylococcus aureus, and others. [1]
S. terebinthifolius essential oil and its components demonstrate significant neuropharmacological effects, including antihyperalgesic and antidepressive actions. [4] [5]
Animals and Maintenance: Use adult wild-type zebrafish (3-4 months old, 3-4 cm length). Maintain at 26°C ± 2 with 14:10 h light/dark cycle. Acclimate for at least one week before experiments. [5]
Treatment Groups: Divide zebrafish into groups (n=15/group):
Administration Method: Deliver S. terebinthifolius essential oil to zebrafish by immersion in water for 8 days. Induce memory deficits by scopolamine (100 μM) administration. [5]
Behavioral Tests:
Biochemical Assays: After behavioral tests, measure brain levels of:
Expected Results: S. terebinthifolius essential oil should attenuate scopolamine-induced memory impairment, reduce AChE activity, and decrease oxidative stress in zebrafish brains. [5]
Table 3: Reported Bioactive Properties of S. terebinthifolius Constituents
| Bioactive Property | Active Constituents | Experimental Models | Key Findings | |------------------------|-------------------------|-------------------------|------------------| | Antimicrobial | Essential oil components, phenolic compounds | Agar-disc diffusion, broth dilution MIC | Active against Gram-positive and Gram-negative bacteria; MIC range: 3.55-56.86 μg/mL | [3] [1] | | Antioxidant | Phenolic compounds, flavonoids | DPPH assay, Folin-Ciocalteu method | IC₅₀ values comparable to standard antioxidants; correlation with total phenolic content | [3] | | Anti-inflammatory/Neuropathic pain relief | α-Phellandrene, limonene | Spared nerve injury (SNI) rat model | Inhibition of mechanical and cold hyperalgesia; antidepressive effects in forced swim test | [4] | | Memory enhancement | Essential oil components | Scopolamine-induced memory impairment in zebrafish | Improvement in Y-maze and novel tank tests; reduced AChE activity and oxidative stress | [5] | | Anticancer | Terpenes, phenolic compounds | In vitro tumor cell lines | Cytotoxic activity against specific cancer cell lines | [8] |
Diagram 2: Proposed Mechanisms of Action for S. terebinthifolius Bioactive Compounds
Schinus terebinthifolius represents a promising source of bioactive compounds with multifaceted therapeutic potential. The alpha-funebrene content, while not quantitatively dominant, contributes to the complex chemical profile of this medicinally valuable species. Current research indicates significant potential for development of standardized extracts for pharmaceutical, cosmetic, and food preservation applications. [7]
Future research should focus on:
The protocols provided in this document offer a solid foundation for standardized research on S. terebinthifolius, enabling comparable results across different laboratories and accelerating the development of evidence-based applications for this promising medicinal plant.
Achillea fragrantissima (Forssk.) Sch. Bip, commonly known as "Qaisoum" in the Arabian region, is a medicinal plant belonging to the Asteraceae family that has been extensively used in traditional medicine across Middle Eastern countries. This desert plant has been traditionally prepared as a tea-like infusion for treating various ailments including diabetes, cancer, nasal infections, vision problems, viral infections, fever, and dysmenorrhea. [1] [2] [3] The plant is characterized by its rich content of bioactive metabolites including phenolic acids, flavonoids, terpenes, tannins, and carbohydrates. [1] Among its numerous chemical constituents, alpha-funebrene (C₁₅H₂₄) has been identified as a significant compound present in methanolic extracts of the plant. [4]
Increased anthropogenic pressure for collection of this plant for folk medicinal uses has led to its scarcity and endangered status, necessitating the development of in vitro propagation methods to ensure sustainable supply. [1] Recent scientific investigations have validated many of its traditional uses and revealed novel pharmacological activities, particularly in the areas of cancer therapy, antihyperglycemic management, and neuroprotection. [1] [2] [5] These application notes provide a comprehensive overview of the phytochemistry, biological activities, and detailed experimental protocols for working with A. fragrantissima and its constituents, with particular emphasis on alpha-funebrene.
Achillea fragrantissima contains a diverse array of bioactive compounds that contribute to its pharmacological properties. The table below summarizes the major chemical constituents identified in various extracts of the plant:
Table 1: Major Bioactive Compounds Identified in Achillea fragrantissima
| Compound Class | Specific Compounds Identified | Extract Type | Reference |
|---|---|---|---|
| Flavonoids | Quercetin, luteolin, apigenin-6-C-glucoside, cosmosiin, acacetin-6-C-(6″-acetyl-β-D-glucopyranoside)-8-C-α-L-arabinopyranoside, chrysosplenol-D, isovitexin, isovitexin-4′-methyl ether | Ethanolic, Methanolic | [1] [6] |
| Phenolic Acids | Piceol, veratric acid, resorcin, phloroglucin, methyl phloroglucin, pyrocate, α-resorcylic acid | Ethanolic, Methanolic | [1] [4] |
| Terpenoids | 3-thujanone (30.51%), artemisia ketone (4.68%), eucalyptol (2.57%), germacrene D (2.56%), α-pinene, d-myrcene, sabinene, l-linalool, α-terpineol, eugenol, α-thujone, camphor | Essential Oil | [1] [2] |
| Sesquiterpene Lactones | Achillolide A | Ethanolic | [6] |
| Fatty Acids | n-Hexadecanoic acid, 6,9-octadecadienoic acid methyl ester, oleic acid | Methanolic | [4] |
| Steroids | Stigmasterol, γ-sitosterol | Methanolic | [4] |
| Sesquiterpenes | α-Funebrene, α-copaene | Methanolic, Essential Oil | [4] |
Alpha-funebrene (C₁₅H₂₄) is a sesquiterpene compound with a molecular weight of 204.35 g/mol. [7] It has been identified in the methanolic extract of A. fragrantissima leaves through GC-MS analysis, where it demonstrated a retention time of 17.01 minutes and comprised approximately 3.24% of the detected compounds. [4] The compound's structural characteristics suggest potential bioactivity, though specific studies isolating its pharmacological effects from A. fragrantissima are limited. The IUPAC Standard InChI key for alpha-funebrene is IRAQOCYXUMOFCW-XPCVCDNBSA-N, which provides a unique molecular identifier. [7]
Table 2: Anticancer Activities of Achillea fragrantissima Extracts and Constituents
| Cancer Type | Extract/Compound | Model System | Key Findings | Mechanisms of Action | Reference |
|---|---|---|---|---|---|
| Pancreatic Cancer | Essential Oil (AFEO) | PANC-1 cells | IC₅₀: 63 μg/mL | Induction of necrosis and sub-G1 phase arrest; inhibition of β-catenin pathway; activation of ERK pathway; potent inhibition of p38α MAPK (IC₅₀: 0.45 μg/mL), CDK2 (IC₅₀: 0.23 μg/mL), and EGFR (IC₅₀: 0.14 μg/mL) | [2] |
| Breast Cancer | Ethanolic Extract | MCF-7 cells | Cytotoxicity at 20 μg/mL for 24 hrs | ROS accumulation; loss of mitochondrial membrane potential; DNA fragmentation; upregulation of caspase-3, caspase-9, cytochrome c, BID, BAX, PTEN; downregulation of PI3K/Akt signaling; induction of cleaved PARP, CYCS, and FADD proteins | [3] |
| Colon Cancer | Essential Oil (AFEO) | HCT116 cells | IC₅₀: 81 μg/mL | Induction of necrosis and sub-G1 phase arrest | [2] |
Table 3: Other Pharmacological Activities of Achillea fragrantissima
| Activity | Extract Type | Model System | Key Findings | Mechanisms/Compounds | Reference |
|---|---|---|---|---|---|
| Antihyperglycemic | Polysaccharide fraction | STZ-treated diabetic Sprague-Dawley rats | 24% enhancement of insulin-like activity with IBA-fed plants; 22% with NAA-fed plants | Inhibition of salivary alpha amylase; enhancement of insulin-like activity | [1] |
| Anti-neuroinflammatory | Ethanolic Extract | LPS-activated primary microglial cells | ~70% inhibition of NO production | Inhibition of IL-1β, TNFα, MMP-9, COX-2, and iNOS expression | [5] |
| Neuroprotective | Achillolide A, TTF | APPswe/PS1∆E9 mouse model (Alzheimer's) | Trend of improvement in Novel Object Recognition task | Modulation of AβPP metabolism; stabilization of full-length AβPP without exacerbating amyloidogenic processing | [6] |
| Antibacterial | Methanolic Extract | Various bacterial strains including S. aureus, E. coli | Variable inhibition zones in agar well diffusion assay | Presence of thujone, α-resorcylic acid, α-funebrene, dihydroxanthin, strophanthidin | [4] |
| Antioxidant | IBA-fed propagated plants | In vitro assays | Significant antioxidant activity | Enhanced free radical scavenging capacity | [1] |
Seed Sterilization: Extract seeds from ripe fruits and disinfect by soaking in 70% ethanol solution for 30 seconds, followed by rinsing with 5% sodium hypochlorite solution for 5 minutes. Finally, wash three times with sterile tap water under laminar airflow. [1]
Germination Medium: Culture sterilized seeds on half-strength Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 0.6% (w/v) agar. [1]
Culture Conditions: Maintain cultures at 24 ± 2°C with 16-h photoperiods provided by white LED plant growth tubes with a light intensity of 100 µM/m²/s. [1]
Explants: Use two-month-old shoot tips with a height of 0.5-1 cm. [1]
Optimal Medium: Culture shoot tips on full-strength MS medium supplemented with 3% (w/v) sucrose, 0.6% (w/v) agar, and 3.6 µM/L of 6-benzyl aminopurine (BAP). [1]
Culture Duration: Maintain cultures for two months with subculturing at one-month intervals. [1]
Expected Results: This protocol should yield maximum in vitro shoot proliferation (12.33 shoots/explant). [1]
Explants: Use shoot tips (0.5-1 cm height) from proliferated cultures. [1]
Optimal Rooting Medium: Culture shoot tips on MS medium containing 2.4 µM/L 1-naphthalene acetic acid (NAA). [1]
Alternative Rooting Agents: IAA and IBA at concentrations of 0.3-2.4 mM/L can also be used. [1]
Expected Results: This protocol should yield maximum in vitro adventitious root formation (2.46 roots/shoot tip explant). [1]
Explants: Use leaf and root segments from in vitro plantlets. [1]
Optimal Callus Induction Medium: Culture explants on MS medium supplemented with 3 µM/L BAP and 3 µM/L IAA under dark conditions at 22 ± 2°C. [1]
Assessment Parameters: Record callus fresh weight and color over a period of 1 month. [1]
Plant Preparation: Wash three-month-old in vitro rooted plantlets and immerse in 1% rizolex fungicide for 10 minutes. [1]
Transplant Medium: Transfer plantlets to plastic pots with moist sand covered with polyethylene sheets in a greenhouse maintained at 40°C. [1]
Acclimatization Process: Irrigate plants regularly once every three days. Gradually remove polyethylene sheets during the day and return at night for 2 weeks, then remove altogether. [1]
Survival Rate: Record the survival percentage of ex vitro acclimatized plants after 7 months. [1]
Apparatus: Use a Clevenger apparatus for hydrodistillation of essential oils from aerial parts of the plant. [2]
Plant Material: Collect plant leaves during the spring season and dry in shaded areas at room temperature for approximately two weeks. [3]
Storage: Store extracted essential oils in airtight containers at 4°C until use. [2]
Plant Material Preparation: Dry plant leaves under dark conditions for seven days and grind to a fine powder. [3]
Extraction: Use a Soxhlet apparatus with 100 grams of fine leaves powder and ethanol as solvent. [3]
Post-processing: Lyophilize the collected liquid extract and store at -80°C until further use. [3]
Plant Material: Finely grind dried leaves into powder form. [4]
Extraction: Mix 30 grams of powder with 250 mL of methanol at room temperature. [4]
Ultrasonic Enhancement: Apply ultrasonic treatment in four 20-minute cycles over a 24-hour period in a water bath. [4]
Filtration: Filter the mixture and preserve both filtrate and residue for subsequent analyses. [4]
Cell Seeding: Seed 1×10⁴ cells/well of appropriate cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) in 96-well plates overnight. [3]
Treatment: Aspirate old medium and replace with fresh medium containing serial dilutions of A. fragrantissima extracts. [3]
Incubation: Incubate for 24 hours at 37°C with 5% CO₂. [3]
MTT Addition: Add 20 μL of MTT substrate (5 mg/mL in PBS) to each well and incubate for 4 hours. [3]
Solubilization: Dilute formazan crystals with 200 μL of DMSO. [3]
Measurement: Read absorbance at 595 nm using a multi-well plate reader. [3]
Calculation: Calculate cell viability percentage as: % viability = (OD sample / OD control) × 100. [3]
Trypan Blue Exclusion: Harvest treated cells by trypsinization, mix with trypan blue solution, and count stained (dead) versus unstained (viable) cells using a hemocytometer. [3]
AO/EtBr Staining: Use acridine orange (AO) and ethidium bromide (EtBr) fluorescent staining to differentiate between live, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity. [3]
Hoechst-33342 Staining: Detect chromatin condensation and nuclear fragmentation characteristic of apoptosis. [3]
DCFH-DA Staining: Incubate treated cells with 10 μM DCFH-DA for 30 minutes at 37°C. [3]
Measurement: Monitor fluorescence intensity with excitation at 485 nm and emission at 530 nm using a fluorescence microscope or plate reader. [3]
Interpretation: Increased fluorescence indicates higher intracellular ROS levels. [3]
Rho-123 Staining: Incubate treated cells with rhodamine-123 (Rho-123) dye for 30 minutes at 37°C. [3]
Measurement: Analyze fluorescence intensity using fluorescence microscopy or flow cytometry. [3]
Interpretation: Decreased fluorescence indicates loss of mitochondrial membrane potential, a hallmark of apoptosis. [3]
RNA Extraction: Isolate total RNA from treated cells using appropriate extraction kits. [3]
cDNA Synthesis: Reverse transcribe RNA to cDNA using reverse transcriptase. [3]
qPCR Amplification: Perform quantitative PCR with primers specific for apoptosis-related genes (caspase-3, caspase-8, caspase-9, cytochrome c, BCL-2, BID, BAX, PARP, PTEN, PI3K, Akt). [3]
Data Analysis: Calculate fold changes in gene expression using the 2^(-ΔΔCt) method. [3]
The following diagram illustrates the key apoptotic signaling pathways induced by A. fragrantissima extracts in cancer cells, based on experimental evidence from multiple studies:
Diagram 1: Apoptotic signaling pathways induced by A. fragrantissima in cancer cells
The following diagram outlines a comprehensive experimental workflow for assessing the bioactivity of A. fragrantissima extracts:
Diagram 2: Experimental workflow for bioactivity assessment of A. fragrantissima
The comprehensive data presented in these application notes demonstrate that Achillea fragrantissima and its constituent compound alpha-funebrene represent valuable natural resources for drug discovery and development, particularly in the areas of oncology and metabolic disorder management. The efficient micropropagation protocols address the conservation challenges associated with this endangered species while ensuring a sustainable supply of plant material for research and potential commercial applications. [1]
The clearly elucidated mechanisms of action, particularly the induction of apoptosis through both intrinsic and extrinsic pathways in cancer cells, provide strong scientific rationale for further development of standardized extracts or isolated compounds as potential therapeutic agents. [2] [3] The multiple signaling pathways affected by A. fragrantissima extracts, including PI3K/Akt, β-catenin, and MAPK pathways, suggest potential for broad-spectrum activity against various cancer types. [2] [3]
Future research should focus on isolating specific bioactive compounds such as alpha-funebrene to better understand their individual contributions to the observed pharmacological effects. Additionally, in vivo studies using isolated compounds rather than crude extracts would help validate the therapeutic potential and safety profiles of these natural products. The well-documented experimental protocols provided in these application notes should facilitate standardized research approaches across different laboratories, enabling more consistent and comparable results in future investigations of this promising medicinal plant.
Cupressus funebris (mourning cypress) is a coniferous tree species native to China that has gained significant research interest due to the bioactive properties of its essential oil (EO). With the escalating global challenge of antimicrobial resistance—projected to cause 10 million annual deaths by 2050—there is an urgent need to explore alternative therapeutic agents with novel mechanisms of action [1]. C. funebris EO presents a promising candidate due to its complex chemical composition and multi-target antibacterial activity against various drug-resistant pathogens [1] [2]. These application notes consolidate the most current research on C. funebris EO to provide researchers and drug development professionals with standardized protocols for evaluating its chemical composition and antibacterial efficacy, along with insights into its mechanism of action. The comprehensive data presented herein demonstrate that C. funebris EO exhibits dose-dependent and time-dependent antibacterial effects against multiple drug-resistant bacterial strains through membrane disruption and enzymatic inhibition pathways [1] [2].
The chemical composition of C. funebris EO varies significantly depending on the plant part utilized for extraction, geographical location, and extraction methodology [3]. Understanding these variabilities is crucial for standardizing research protocols and ensuring reproducible results in pharmaceutical applications.
Table 1: Major Chemical Constituents of C. funebris Essential Oil from Different Plant Parts
| Plant Part | Major Components | Percentage Range | Identification Method |
|---|---|---|---|
| Wood | α-Cedrene | 16.9-20.5% | GC-MS, 13C NMR [1] [4] |
| Wood | Cedrol | 7.6-29.3% | GC-MS, 13C NMR [1] [5] [4] |
| Wood | Thujopsene | 29.9-31.7% | GC-MS [1] |
| Wood | β-Cedrene | 5.0-9.2% | GC-MS [1] [4] |
| Leaves | Limonene | 33.3% (in related species) | GC-MS [5] |
| Leaves | α-Pinene | 12.96-23.4% | GC-MS [6] [5] |
| Leaves | Citronellal | Major component (exact % varies) | GC-MS [1] [2] |
| Leaves | Terpinene-4-ol | Major component (exact % varies) | GC-MS [1] [2] |
Table 2: Distribution of Essential Oil Content Across Different Parts of C. funebris
| Plant Part | Essential Oil Content | Notable Characteristics |
|---|---|---|
| Leaves | Highest yield | Rich in monoterpenes |
| Fine Roots | High yield | Complex sesquiterpene profile |
| Coarse Roots | Medium yield | Moderate sesquiterpene content |
| Bark | Medium yield | Mixed mono- and sesquiterpenes |
| Bough | Low yield | Variable composition |
| Branch | Low yield | Variable composition |
| Trunk | Lowest yield | Simple composition |
Principle: Essential oils are volatile compounds that can be separated from plant matrix through hydrodistillation or supercritical fluid extraction [1] [3].
Materials and Equipment:
Procedure:
Validation Parameters:
Principle: GC-MS separates complex mixtures of volatile compounds and identifies them based on retention indices and mass spectral fragmentation patterns [1] [3].
Materials and Equipment:
Procedure:
Quality Control:
C. funebris EO has demonstrated significant antibacterial efficacy against a broad spectrum of drug-resistant bacterial pathogens, making it a promising candidate for addressing the antimicrobial resistance crisis [1]. Research has confirmed its activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus faecalis [1]. The antibacterial effects exhibit both dose-dependent and time-dependent characteristics, with more pronounced efficacy at higher concentrations and longer exposure times [1] [2].
Table 3: Antibacterial Activity of C. funebris Essential Oil Against Drug-Resistant Pathogens
| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC Values | MBC Values | Reference Control |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.2 ± 0.8 | 2.5 mg/mL | 5.0 mg/mL | Penicillin: 22.3 ± 1.2 mm [1] |
| Escherichia coli | 14.7 ± 0.6 | 5.0 mg/mL | 10.0 mg/mL | Ciprofloxacin: 25.1 ± 0.9 mm [1] |
| Pseudomonas aeruginosa | 13.8 ± 0.5 | 10.0 mg/mL | 20.0 mg/mL | Imipenem: 18.2 ± 0.7 mm [6] |
| Klebsiella pneumoniae | 14.2 ± 0.7 | 5.0 mg/mL | 10.0 mg/mL | Ciprofloxacin: 24.8 ± 1.1 mm [1] |
| Streptococcus faecalis | 15.0 ± 0.5 | 2.5 mg/mL | 5.0 mg/mL | Amoxycillin: 20.5 ± 0.8 mm [1] |
The time-kill kinetics of C. funebris EO demonstrate a progressive reduction in bacterial viability over time. Studies against Pseudomonas aeruginosa have shown that the EO continues to reduce bacterial colony growth even after 24 hours of incubation, in some cases exhibiting more efficient bactericidal effects compared to the conventional antibiotic imipenem [6]. Against MRSA, the growth curve analysis revealed that at 2× MIC concentration, the EO completely suppressed bacterial growth throughout the 24-hour incubation period, while at 1× MIC concentration, it significantly delayed and reduced the growth peak compared to the DMSO control [1].
Principle: Antibacterial activity is determined by measuring the zone of inhibition around discs impregnated with essential oil on agar plates seeded with test microorganisms [1].
Materials and Equipment:
Procedure:
Quality Control:
Principle: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined by assessing microbial growth in broth cultures with serial dilutions of essential oil [1].
Materials and Equipment:
Procedure:
Validation Parameters:
The antibacterial activity of C. funebris EO involves a multi-target mechanism that includes membrane disruption and enzymatic inhibition, contributing to its efficacy against drug-resistant strains [1] [2].
Diagram 1: Antibacterial Mechanisms of C. funebris Essential Oil. The essential oil exhibits a dual mechanism involving membrane disruption (red pathway) and enzyme inhibition (green pathway), leading to bacterial cell death.
Principle: Scanning electron microscopy (SEM) visualizes structural damage to bacterial membranes caused by essential oil treatment [1].
Materials and Equipment:
Procedure:
Expected Results: EO-treated cells should show membrane rupture, irregular surfaces, and cell content leakage compared to smooth surfaces of untreated cells [1].
Principle: Molecular docking predicts interactions between bioactive compounds from the EO and bacterial target proteins [1].
Materials and Equipment:
Procedure:
Expected Results: Major components like citronellal and terpinene-4-ol should show strong interactions with the active site of bacterial DNA gyrase, though typically with lower binding affinity than ciprofloxacin [1].
The comprehensive data presented in these application notes demonstrate that Cupressus funebris essential oil represents a promising multi-target antibacterial agent with significant activity against drug-resistant pathogens. The chemical complexity of the oil, characterized by diverse mono- and sesquiterpenoids, contributes to its broad-spectrum activity and potentially lower risk of resistance development compared to single-target antibiotics [1]. The dual mechanism of action involving both membrane disruption and enzyme inhibition (particularly DNA gyrase binding) provides a scientific basis for its efficacy [1] [2].
For research and development applications, C. funebris EO shows potential for:
Future research should focus on standardizing extraction protocols to ensure consistent chemical profiles, conducting in vivo efficacy and toxicity studies, exploring synergistic combinations with conventional antibiotics, and further elucidating structure-activity relationships of key components.
The table below outlines common problem areas and general investigation strategies, using examples from fengycin optimization.
| Problem Area | Specific Issue | Investigation Strategy (Illustrated with Fengycin Examples) |
|---|---|---|
| Strain & Pathway | Low inherent production potential. | Enhance precursor supply (e.g., strengthening malonyl-CoA pathway for fengycin [1]) and apply metabolic engineering [2]. |
| Fermentation Parameters | Suboptimal yield in bioreactor. | Systematically optimize carbon/nitrogen sources, metal ions, temperature, and pH [2] [1]. |
| Extraction Method | Low recovery from fermentation broth. | Evaluate advanced techniques (e.g., Ultrasound-Assisted Extraction (UAE) improved phenolic yield from a plant matrix [3]). |
The following diagram outlines a logical, step-by-step workflow for systematically investigating and resolving low extraction yield, drawing from the strategies used for other compounds.
Q1: What are the most critical fermentation parameters to optimize first?
Q2: Besides fermentation, how can I improve yield?
The variation of a compound like alpha-funebrene across plant parts is influenced by the plant's biology and the chosen analytical techniques. The workflow below outlines the key stages for conducting such an analysis.
Here are detailed methodologies for the key stages shown in the workflow, drawing from robust research practices.
1. Plant Selection and Sample Preparation
2. Compound Extraction and Isolation Extraction is critical for obtaining a quantifiable amount of the compound.
3. Quantitative Analysis and Method Validation To accurately measure concentration, you need a validated quantitative method.
Q1: Why can't I detect my target compound in certain plant parts?
Q2: My quantitative results are inconsistent between replicates. What could be the cause?
Q3: How can I improve the low extraction yield of my compound?
The table below summarizes common experimental issues and potential solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No signal detected | Concentration below instrument's detection limit | Concentrate the sample extract; validate and lower your method's LLOQ [4] |
| High background noise | Incomplete purification; co-eluting compounds | Improve sample clean-up (e.g., solid-phase extraction); optimize chromatographic separation [4] |
| Low extraction recovery | Unsuitable solvent; inefficient technique | Re-optimize solvent system (see FAQ A3); use assisted extraction methods (e.g., sonication) [1] |
| Inconsistent data | Sample heterogeneity; instrumental drift | Ensure sample is finely powdered and homogeneous; perform regular instrument calibration [4] |
The table below outlines common issues and solutions when separating similar sesquiterpenes using Liquid Chromatography (LC).
| Observed Symptom | Potential Causes | Recommended Solutions |
|---|---|---|
| Broad Peaks | System not equilibrated; Injection solvent too strong; Column overload (volume/mass); Extra-column volume; Temperature fluctuations [1]. | Equilibrate column with 10+ volumes of mobile phase; Use injection solvent same/weaker strength than mobile phase; Reduce injection volume & sample concentration; Reduce tubing volume; Use column oven [1]. |
| Tailing Peaks | Column overload (volume/mass); Column damage (voided, contaminated, or old) [1]. | Reduce injection volume & sample concentration; Replace contaminated, voided, or old guard cartridge/column [1]. |
| Varying Retention Times | System not equilibrated; Mobile phase not mixing properly; Temperature fluctuations; System leaks [1]. | Fully equilibrate column; Ensure pump proportioning valve works correctly (or pre-blend isocratic solvents); Use column oven; Check/replace leaking tubing/fittings [1]. |
| Extra Peaks | Degraded sample; Contaminated solvents or column; "Ghost peaks" in gradients; Immiscible mobile phase [1]. | Inject fresh sample; Use fresh HPLC-grade solvents; Replace guard cartridge; Wash or replace contaminated column; Ensure mobile phase miscibility [1]. |
| Poor Resolution of Similar Compounds | Non-optimal stationary phase; Non-optimal mobile phase composition. | See methodology section below for optimized approaches, including chiral columns and mobile phase tuning [2] [3] [4]. |
This method, adapted from an application note for α-pinene, provides a starting point for non-polar sesquiterpenes [4].
For separating stereoisomers, chiral Gas Chromatography (GC) is often essential [3].
Alpha-funebrene has been identified in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The following table outlines the key conditions from a published study [1].
| Aspect | Details |
|---|---|
| Sample Material | Methanolic extract of Achillea fragrantissima leaves [1]. |
| Instrumentation | GC-MS system with a non-polar fused silica capillary column [1]. |
| Carrier Gas | Helium, at a constant flow rate of 1.2 mL/min [1]. |
| Injection Volume | 2 µL [1]. |
| Detection | Mass Spectrometry; compounds identified by comparison with NIST and MAINLIB spectral libraries [1]. |
| Reported Retention Time | 17.01 minutes [1]. |
This method was used for qualitative identification (confirming the compound's presence) rather than precise quantification [1].
When developing a quantification method, a compound's physical and chemical properties guide the choice of technique and parameters. The data below for alpha-funebrene can serve as a starting point [2].
| Property | Value / Information |
|---|---|
| CAS Registry Number | 50894-66-1 [2] |
| Monoisotopic Mass | 204.187800768 g/mol [2] |
| Predicted Log Kow | Not specified, but data available in DashBoard [2] |
| Predicted Bioconcentration Factor (BCF) | 2273 [2] |
| Predicted Soil Adsorption (Koc) | 129,274 L/kg [2] |
| Predicted Biodegradation Half-Life | 150 days [2] |
| Lowest PNEC (Fresh Water) | 0.12 μg/L [2] |
The high predicted BCF and Koc values suggest alpha-funebrene has high bioaccumulation potential and strong adsorption to soil, which could influence extraction methods and environmental monitoring approaches [2].
The following diagram illustrates a generalized workflow for quantifying a compound like alpha-funebrene, based on standard laboratory practices. The specific parameters would need to be optimized based on the properties listed above.
Q1: What is the most common technique for detecting alpha-funebrene? The most commonly reported technique in the literature is Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This method is ideal for volatile and semi-volatile organic compounds like alpha-funebrene.
Q2: My GC-MS analysis shows a peak at the expected retention time, but the library match score is low. What should I do?
Q3: How can I move from identifying alpha-funebrene to accurately quantifying it?
The table below outlines common challenges in optimizing reactions for compounds like alpha-funebrene, a monoterpene with the molecular formula C₁₅H₂₄ [1].
| Problem Area | Specific Issue | Possible Cause | Troubleshooting Step |
|---|---|---|---|
| Low Reaction Yield | Poor conversion of starting materials | Suboptimal temperature, catalyst deactivation, or incorrect reagent stoichiometry. | Verify stoichiometry; use in-situ catalyst regeneration; optimize temperature profile. |
| Unwanted side products | Lack of reaction selectivity; impurities in starting materials. | Use high-purity solvents/reagents; employ protective groups; try a different catalyst system. | |
| Synthesis Pathway | Inefficient key step (e.g., cyclization) | Incorrect Lewis acid catalyst for cyclization step; improper control of reaction conditions. | Screen alternative Lewis acid catalysts (e.g., BF₃·Et₂O, SnCl₄); precisely control water content and temperature. |
| Purification & Isolation | Difficulty separating from similar compounds | Similar polarity to byproducts; compound instability during chromatography. | Optimize mobile phase for chromatography; consider preparative GC or crystallization techniques. |
| Structural Confirmation | NMR or MS data does not match expected structure | Incorrect stereochemistry; presence of isomers. | Compare with literature NMR data; perform X-ray crystallography if possible; use chiral GC/MS. |
A generalized workflow for optimizing a synthetic route to alpha-funebrene can be conceptualized as a cycle of testing, analysis, and refinement. The following diagram illustrates this iterative process.
Core Experimental Protocol (Hypothetical Cyclization Step):
Q1: What are the key analytical techniques for confirming the structure of synthesized alpha-funebrene? The primary methods are Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS). Compare your spectral data with known literature values or databases. Chiral GC or HPLC may be necessary to confirm the correct enantiomer if it is a chiral compound [2].
Q2: My reaction yields are inconsistent. What are the first parameters I should check? Begin with fundamental controls:
Q3: How can I improve the selectivity of my reaction to avoid isomers? Focus on steric and electronic control:
The table below summarizes the key characteristics and biological activities of these two terpenes.
| Feature | Alpha-Phellandrene (α-PHE) | Beta-Caryophyllene (BCP) |
|---|---|---|
| Chemical Classification | Monoterpene (C10H16) [1] | Bicyclic sesquiterpene (C15H24) [2] [3] |
| Primary Mechanisms of Action | Not fully elucidated; detailed mechanism in biological systems requires further study [1]. | Selective phytocannabinoid agonist of Cannabinoid Receptor Type 2 (CB2); does not bind to CB1, thus non-psychoactive [2] [4]. Also activates PPAR-α and PPAR-γ receptors [4]. |
| Key Biological Activities | Anti-microbial, anti-inflammatory, anti-cancer, insecticidal, wound healing, analgesic, and modulation of neuronal responses [1]. | Anti-inflammatory [4] [5], analgesic [2] [4] [3], anti-cancer [2] [4] [6], antioxidant [4], neuroprotective [4], promotes wound healing [7] [5]. |
| Research Maturity | Preliminary; extended pre-clinical studies are deemed necessary [1]. | Extensive pre-clinical data from in vitro and in vivo models; considered a candidate for clinical trials [4]. |
| Synergistic Effects | Information not available in search results. | Demonstrated to synergistically enhance cytotoxicity of chemotherapeutics like doxorubicin and cisplatin in cancer cells [6]. |
| Toxicity Profile | Topical application can cause skin irritation; oral administration may lead to nausea and intestinal disturbances [1]. | Low toxicity; LD50 in rats is >5000 mg/kg [2]. However, it inhibits cytochrome P450 isoforms (e.g., CYP3A4), which can lead to drug-drug interactions [4]. |
For researchers looking to replicate or build upon key findings, here are methodologies from cited studies.
A study demonstrating BCP's effect on wound healing used the following protocol [5]:
A study on hepatocellular carcinoma (HCC) used the following approach to test BCP's synergistic effects [6]:
Beta-caryophyllene's effects are mediated through specific molecular pathways. The diagram below illustrates its primary signaling mechanisms.
The activation of these pathways leads to the documented biological effects, including:
Another critical pathway for BCP's protective effect, particularly in models of ischemia-reperfusion injury and flap survival, is the PI3K/AKT pathway [7]. Activation of this pathway reduces apoptosis and promotes cell survival.
Alpha-cedrene is a sesquiterpene, a class of natural compounds, and is a constituent of cedarwood oil [1] [2]. It is known for its woody scent and is used in perfumes and fragrances [1]. Research has also highlighted its potential pharmacological activities, including anti-obesity, antimicrobial, and antileukemic properties [2].
The following tables summarize the key characteristics and experimental findings for alpha-cedrene.
Table 1: Chemical and Physical Properties of Alpha-Cedrene
| Property | Details |
|---|---|
| IUPAC Name | (3R,3aS,7S,8aS)-3,6,8,8-tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene [3] [1] |
| CAS Number | 469-61-4 [3] |
| Molecular Formula | C15H24 [3] [1] [2] |
| Molecular Weight | 204.36 g·mol−1 [3] [1] |
| Boiling Point | 261–262 °C [3] [1] |
| Density | 0.932 g/mL at 20 °C [1] |
| Odor Description | Woody, cedar, sweet, fresh [3] |
| Solubility in Water | 0.1504 mg/L @ 25 °C (estimated) [3] |
| logP (o/w) | 6.308 (estimated) [3] |
Table 2: Pharmacokinetic Data from a Rat Study
This data is derived from a single in vivo study in rats and should be interpreted as preliminary findings [2].
| Parameter | Findings (Rat Model) |
|---|---|
| Absorption (Oral) | Rapidly absorbed; time to peak concentration (~1 hour) [2]. |
| Bioavailability | Approximately 40% (based on a 50 mg/kg dose) [2]. |
| Clearance | High (98.4–120.3 ml/min/kg after IV injection) [2]. |
| Volume of Distribution | Extremely high (35.9–56.5 L/kg after IV injection), suggesting extensive tissue distribution [2]. |
| Elimination Half-life | 4.0–6.4 hours (after IV injection) [2]. |
| Tissue Distribution | Widely distributed to all tissues; highest partition coefficient in lipid tissue [2]. |
| Excretion | Primarily excreted via feces, with less than 0.01% of the dose recovered in urine [2]. |
| Gender Differences | No significant differences observed in pharmacokinetic parameters between female and male rats [2]. |
| Reported Activities | Anti-obesity, antimicrobial, trypanocidal, antileukemic [2]. |
The tables below outline the key methodology from a pharmacokinetic study of alpha-cedrene, which provides the data in Table 2 [2].
Table 3: In Vivo Pharmacokinetic Study Design
| Aspect | Protocol Details |
|---|---|
| Chemical | Alpha-cedrene (purity: 99.6%) [2]. |
| Animal Model | Female and male Sprague-Dawley rats [2]. |
| Dosing | Intravenous (IV): 10 and 20 mg/kg. Oral: 50 and 100 mg/kg [2]. |
| Formulation | IV: Dissolved in ethanol, Tween 80, and saline. Oral: In PEG 400 [2]. |
| Sample Collection | Blood plasma and various tissues were collected at predetermined times post-dose [2]. |
| Analysis | Plasma and tissue concentrations of alpha-cedrene were determined using gas chromatography [2]. |
The workflow of this in vivo study is summarized in the diagram below.
The data shows that alpha-cedrene has a promising pharmacokinetic profile for a drug candidate, characterized by good oral absorption and significant penetration into tissues, particularly lipids [2]. This supports its investigated use as an anti-obesity agent [2]. However, its high rate of clearance and low urinary excretion suggest extensive metabolism [2].
Since "alpha funebrene" was not found in the scientific literature, you may find it helpful to:
The following tables summarize the key characteristics of ciprofloxacin, as established by current scientific literature.
Table 1: Basic Profile and Mechanism of Action of Ciprofloxacin
| Feature | Description |
|---|---|
| Drug Class | Second-generation fluoroquinolone antibiotic [1]. |
| Molecular Formula | C₁₇H₁₈FN₃O₃ [2] [1]. |
| Molecular Weight | 331.34 g/mol [2] [1]. |
| Primary Mechanism | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [2] [1]. |
| Key Structural Moieties | Cyclopropyl group at N1; carboxylic acid at C3; fluorine at C6; piperazine at C7 [2]. |
Table 2: In Vitro Antibacterial Potency (MIC) of Ciprofloxacin [2]
| Bacterial Species | Typical MIC Range (μg/mL) |
|---|---|
| Gram-Negative Bacteria | |
| Escherichia coli | 0.004 - 0.25 |
| Klebsiella pneumoniae | 0.008 - 0.12 |
| Pseudomonas aeruginosa | 0.5 - 8.0 |
| Haemophilus influenzae | 0.008 - 0.015 |
| Gram-Positive Bacteria | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.12 - 1.0 |
| Streptococcus pneumoniae | 0.5 - 6.3 |
| Enterococcus faecalis | 0.5 - 6.3 |
Table 3: Pharmacokinetic and Resistance Profile
| Property | Details |
|---|---|
| Bioavailability | 60-85% (oral) [1]. |
| Protein Binding | 20-40% [1]. |
| Primary Resistance Mechanisms | 1. Target Mutations: Mutations in the QRDR of gyrA, gyrB, parC, and parE genes [3]. 2. Efflux Pumps: Upregulation of pumps like AcrAB-TolC that expel the drug [3]. 3. Plasmid-Mediated Resistance: Presence of PMQR genes [3]. |
To ensure a valid comparison with ciprofloxacin, any evaluation of alpha funebrene's antibacterial potency should adhere to standardized laboratory methods. The following workflow outlines the key steps for a minimum inhibitory concentration (MIC) assay, the gold standard for this purpose.
The absence of data for alpha funebrene presents a clear opportunity for primary research. A comparative study following the protocols above would be highly valuable. Based on ciprofloxacin's profile, here are key points to consider when designing such a study:
To move forward with your comparison guide, I suggest the following steps:
One source mentions α-funebrene as a constituent found in certain plants [1], but its biological activities, including potential anti-inflammatory effects, are noted as an area requiring future detailed studies [1].
Research on other terpenes provides a framework for the types of studies needed. The table below summarizes established experimental models and key findings for some better-studied compounds.
| Compound Name | Relevant Experimental Findings & Models | Key Quantitative Results (IC₅₀) |
|---|---|---|
| Lavender Essential Oil | In vitro enzyme inhibition assays (α-amylase, α-glucosidase, tyrosinase, lipoxygenase); Molecular docking studies [2]. | Lipoxygenase (LOX) IC₅₀: 11.58 ± 0.07 μg/mL [2]. |
| α-Phellandrene | Reviewed for a range of biological activities; specific anti-inflammatory mechanisms require further pre-clinical study [1]. | Information missing |
| Isolona dewevrei Leaf Oil | In vitro lipoxygenase (LOX) inhibition assay [3]. | LOX IC₅₀: 0.020 ± 0.005 mg/mL (compared to NDGA reference IC₅₀: 0.013 ± 0.003 mg/mL) [3]. |
The following methodologies from the search results are representative of standard protocols for evaluating anti-inflammatory activity in natural products.
The workflow below illustrates how these methods integrate into a research pipeline for evaluating a natural compound's anti-inflammatory potential.
Given the lack of direct data on α-funebrene, here are potential paths to find more information:
While data on alpha-funebrene is limited, significant research exists on other antifungal compounds from various plants. The table below summarizes key findings from the search results, which may provide a useful context for your research.
| Plant Source | Key Antifungal Compound(s) | Target Fungal Pathogens | Experimental Findings | Citation |
|---|---|---|---|---|
| Artemisia annua | Essential Oil (Camphor, Camphene, β-Caryophyllene, Germacrene D) | Fusarium oxysporum, F. solani | Petroleum ether extract significantly inhibited root rot in Panax notoginseng in vivo. [1] | |
| Potato (Solanum tuberosum) | α-Solanine, α-Chaconine, Caffeic Acid | Various fungal species | α-Chaconine & caffeic acid showed synergistic antifungal activity; efficacy is species-dependent and relates to fungal membrane sterol patterns. [2] | |
| Strawberry Pathogen Study | α-Solanine (externally applied) | Curvularia trifolii | Treatment (5 mg/mL) inhibited spore germination; transcriptomics indicated it induced oxidative stress and disrupted lipid biosynthesis in the fungus. [3] | |
| Broccoli Raab Microgreens | Polyphenols, Flavonoids | N/A (Tested on human cells) | Crude extract from plants grown under red-blue light had higher polyphenol content and stronger antioxidant activity against oxidative stress. [4] |
For researchers looking to conduct similar studies, here are the methodologies used in the cited literature to identify and test plant-based antifungal compounds.
Extraction and Analysis of Essential Oils (from Artemisia annua)
Assessing Synergistic Antifungal Effects
Transcriptomic and Metabolomic Profiling
The following diagram outlines a generalized experimental workflow, based on the protocols above, for identifying and characterizing antifungal compounds from plants.
The absence of direct data on alpha-funebrene highlights a potential gap in the literature. To advance research in this area, you could consider:
The enhanced effect of terpene mixtures, often called the "Entourage Effect," is a key concept. One scientifically studied explanation for this synergy is the Metabolic Model, which highlights the role of insect metabolic detoxification [1]. The diagram below illustrates this mechanism.
The table below summarizes a key study that demonstrates this synergistic mechanism and provides its experimental methodology.
| Aspect | Description |
|---|---|
| Core Finding | Insects' metabolic systems preferentially oxidize the most abundant terpene in a mixture. Minority terpenes, bypassing detoxification, exert toxicity closer to their inherent potential, leading to additive/synergistic effects [1]. |
| Test Organism | House flies (Musca domestica) [1]. |
| Methodology | Fumigant Bioassay: Terpenes were applied on a filter paper inside a sealed glass jar. Flies were exposed to the vapor, and mortality was recorded after 24 hours to determine the LC50 (Lethal Concentration for 50% of the population) [1]. |
| Synergy Testing | Testing binary terpene combinations and comparing observed LC50 with values predicted by the Metabolic Model (MM) and the classical model[cite:5]. |
| Key Intervention | Use of Piperonyl Butoxide (PBO), a cytochrome P450 inhibitor, to confirm the detoxification pathway. LC50 values for individual terpenes were re-evaluated in PBO-treated flies to find their intrinsic toxicity (LC50PBO) [1]. |
Given the lack of direct data, here is a suggested path forward for your comparison guide:
| Terpene | Documented Synergistic Effects & Applications |
|---|---|
| Beta-Caryophyllene | Unique terpene that directly acts as a CB2 receptor agonist; shows anti-inflammatory and analgesic properties; contributes to cannabis entourage effect [2]. |
| Myrcene | Believed to enhance cell membrane permeability, facilitating absorption of other cannabinoids and terpenes [2]. |
| Linalool | Interacts with GABA and neurotransmitter systems; contributes to calming and anxiolytic effects in synergy with cannabinoids [2]. |
| Limonene | Interacts with serotonin receptors; contributes to mood elevation and stress relief synergistically [2]. |
| Alpha-Phellandrene | Shows biological activities (antimicrobial, anti-inflammatory, anti-cancer) but limited direct synergy data; most research is on α-phellandrene-rich essential oils rather than isolated compound [3] [4]. |
The table below summarizes the aromatic qualities of alpha-funebrene and other terpenes identified in scientific studies:
| Terpene Name | Odor/Aroma Profile |
|---|---|
| alpha-Funebrene | Woody [1] |
| alpha-Copaene | Woody, Spicy, Honey [1] |
| beta-Bourbonene | Herbal, Woody, Floral, Balsamic [1] |
| alpha-Cubebene | Herbal, Waxy [1] |
| Cinnamaldehyde | Strong Cinnamon Scent [1] |
| Limonene | Citrusy [2] |
| Pinene | Pine-like [2] |
| Linalool | Floral, Lavender-like [2] |
| Caryophyllene | Spicy, Peppery [2] |
The primary data on alpha-funebrene's odor comes from a 2024 integrated transcriptomics and metabolomics study on Cinnamomum cassia (Chinese cinnamon) bark [1].
The characteristic aromas of these compounds arise from specific biochemical pathways. The following diagram illustrates the general terpenoid biosynthesis pathways (MVA and MEP) that produce these aromatic compounds in plants, based on the protocols from the cited research [1].
In the MEP pathway, the precursors IPP and DMAPP combine to form GPP, the backbone for monoterpenes like Pinene and Limonene [1]. In the MVA pathway, these same precursors form FPP, which is the direct precursor for sesquiterpenes, including alpha-Funebrene, alpha-Copaene, and Caryophyllene [1]. The enzyme terpene synthase (TPS) then acts on GPP and FPP to create the final terpene structures [1].
To advance your investigation, I suggest: